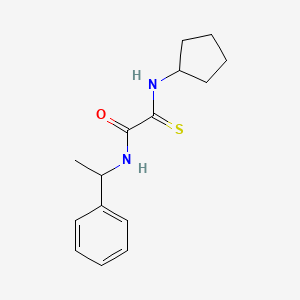![molecular formula C18H23N3O2 B4193526 5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4193526.png)
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MOPPP, is a synthetic compound that has been studied for its potential application in scientific research. MOPPP is a member of the pyrazolone family of compounds, which have been shown to possess a variety of biological activities. In
Mécanisme D'action
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an accumulation of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. The exact mechanism by which this compound interacts with the dopamine transporter is not fully understood, but it is thought to involve binding to the transporter protein and blocking its ability to transport dopamine back into the presynaptic neuron.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular dopamine levels in the brain, which can lead to enhanced reward-motivated behavior. It has also been shown to increase locomotor activity in rodents, which is a common measure of dopaminergic activity. However, the long-term effects of this compound on neurotransmitter function and behavior are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine function. However, this compound also has several limitations. It has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, its effects on other neurotransmitter systems are not well understood, which can make it difficult to interpret its effects on behavior.
Orientations Futures
There are several future directions for research on 5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential application in the treatment of psychiatric disorders such as addiction and schizophrenia. Another area of interest is its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Further research is needed to fully understand the mechanism of action and long-term effects of this compound, as well as its potential as a therapeutic agent.
Applications De Recherche Scientifique
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior, and dysregulation of the dopamine system has been implicated in a variety of psychiatric disorders such as addiction and schizophrenia.
Propriétés
IUPAC Name |
5-methyl-4-(3-oxo-3-piperidin-1-ylpropyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-16(10-11-17(22)20-12-6-3-7-13-20)18(23)21(19-14)15-8-4-2-5-9-15/h2,4-5,8-9,16H,3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCACXVAKJCDLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(=O)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4193463.png)
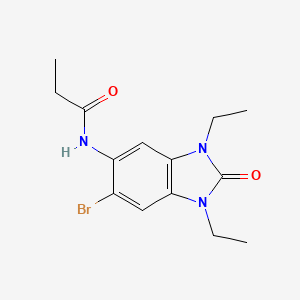
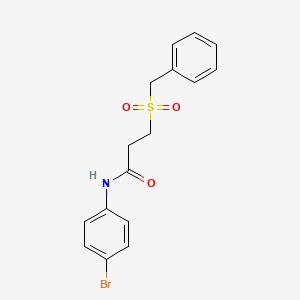
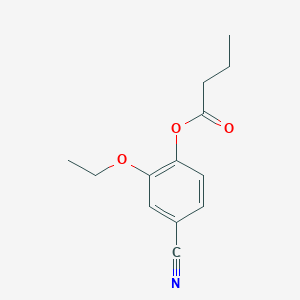
![N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B4193488.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4193490.png)
![3-ethoxy-4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B4193491.png)
![methyl 2-[(4-{[3-(acetyloxy)benzoyl]amino}benzoyl)amino]benzoate](/img/structure/B4193497.png)
![methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4193500.png)
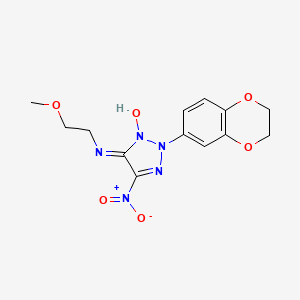
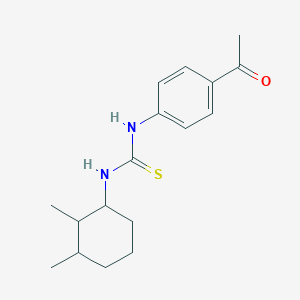

![N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide](/img/structure/B4193522.png)
